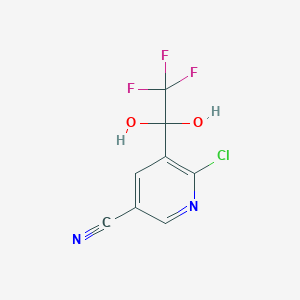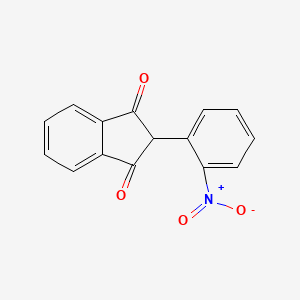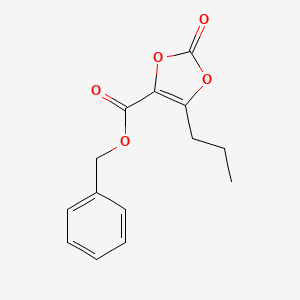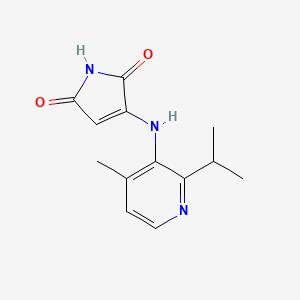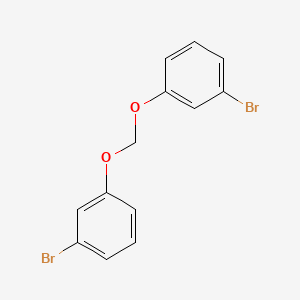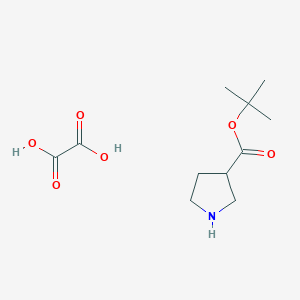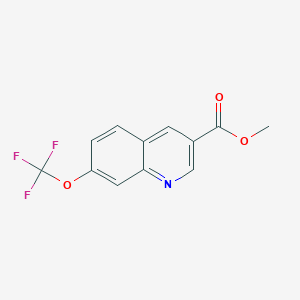
Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a trifluoromethoxy group at the 7-position and a carboxylate ester at the 3-position further enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-hydroxyquinoline and trifluoromethoxybenzene.
Formation of Intermediate: The 7-hydroxyquinoline undergoes a nucleophilic substitution reaction with trifluoromethoxybenzene in the presence of a base such as potassium carbonate to form 7-(trifluoromethoxy)quinoline.
Esterification: The intermediate is then subjected to esterification with methyl chloroformate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimalarial agent, leveraging the quinoline core’s known activity against malaria parasites.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate is primarily related to its interaction with biological targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication or protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Amodiaquine: Another antimalarial agent with structural similarities.
Isoquine: A quinoline derivative with potent antimalarial activity.
Uniqueness: Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate stands out due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H8F3NO3 |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
methyl 7-(trifluoromethoxy)quinoline-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-18-11(17)8-4-7-2-3-9(19-12(13,14)15)5-10(7)16-6-8/h2-6H,1H3 |
InChI Key |
DSMVNGGUDQYJSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



